molecular formula C19H16BrNO B3173491 2-(4-Benzylphenoxy)-5-bromoaniline CAS No. 946786-89-6

2-(4-Benzylphenoxy)-5-bromoaniline

Cat. No. B3173491
CAS RN: 946786-89-6
M. Wt: 354.2 g/mol
InChI Key: WFCVUDYUKFJBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylphenoxy)-5-bromoaniline (2-4BPB) is a synthetic, benzyl-substituted aniline that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and organic solvents. 2-4BPB has been widely studied due to its unique properties and its potential for a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(4-Benzylphenoxy)-5-bromoaniline has been used in a variety of scientific research applications, including the study of enzyme kinetics, enzyme inhibition, and drug metabolism. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, 2-(4-Benzylphenoxy)-5-bromoaniline has been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells.

Mechanism of Action

2-(4-Benzylphenoxy)-5-bromoaniline acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It also acts as an agonist of certain G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Additionally, 2-(4-Benzylphenoxy)-5-bromoaniline has been shown to inhibit the activity of certain ion channels, which are involved in the regulation of the electrical activity of cells.
Biochemical and Physiological Effects
2-(4-Benzylphenoxy)-5-bromoaniline has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an effect on the activity of certain G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Additionally, 2-(4-Benzylphenoxy)-5-bromoaniline has been shown to have an effect on the activity of certain ion channels, which are involved in the regulation of the electrical activity of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Benzylphenoxy)-5-bromoaniline in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. Additionally, 2-(4-Benzylphenoxy)-5-bromoaniline is relatively stable, making it suitable for long-term storage. The main limitation of using 2-(4-Benzylphenoxy)-5-bromoaniline in laboratory experiments is that it is a synthetic compound, and therefore, its effects may not be the same as those of naturally occurring compounds.

Future Directions

Future research on 2-(4-Benzylphenoxy)-5-bromoaniline could focus on its potential use as a drug target. Additionally, further research could be conducted to explore the effects of 2-(4-Benzylphenoxy)-5-bromoaniline on other enzymes, G-protein coupled receptors, and ion channels. Furthermore, research could be conducted to explore the effects of 2-(4-Benzylphenoxy)-5-bromoaniline on other physiological processes, such as inflammation and wound healing. Finally, research could be conducted to explore the potential therapeutic applications of 2-(4-Benzylphenoxy)-5-bromoaniline, such as its use as an anti-cancer agent.

properties

IUPAC Name

2-(4-benzylphenoxy)-5-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO/c20-16-8-11-19(18(21)13-16)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVUDYUKFJBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylphenoxy)-5-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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